3-Phenyl-1,2-oxazole-5-sulfonyl chloride
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Overview
Description
3-Phenyl-1,2-oxazole-5-sulfonyl chloride is a chemical compound with the molecular formula C9H6ClNO3S and a molecular weight of 243.67 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-Phenyl-1,2-oxazole-5-sulfonyl chloride consists of a phenyl group attached to the 3-position of an oxazole ring, which has a sulfonyl chloride group at the 5-position . The InChI code for this compound is 1S/C9H6ClNO3S/c10-15(12,13)9-6-8(11-14-9)7-4-2-1-3-5-7/h1-6H .Physical And Chemical Properties Analysis
3-Phenyl-1,2-oxazole-5-sulfonyl chloride is a powder that should be stored at 4 degrees Celsius . Its melting point is between 91-93 degrees Celsius .Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-Phenyl-1,2-oxazole-5-sulfonyl chloride is a critical intermediate in the regioselective synthesis of heterocyclic compounds such as 2-(phenylsulfonyl)-2H-1,2,3-triazole. These compounds are characterized by their moderate activity against various cancer cell lines, illustrating their potential in medicinal chemistry and drug design. This demonstrates the compound's utility in developing new therapeutic agents with specific anticancer properties (Salinas-Torres et al., 2022).
Development of Fluorescent Molecular Probes
Research has explored the use of 3-Phenyl-1,2-oxazole-5-sulfonyl chloride derivatives for creating fluorescent molecular probes. These probes are designed to exhibit solvatochromic behaviors for biological applications. The push-pull electron transfer system within these molecules enables strong solvent-dependent fluorescence, making them valuable tools for studying various biological events and processes through fluorescence sensing (Diwu et al., 1997).
Corrosion Inhibition
The derivatives of 3-Phenyl-1,2-oxazole-5-sulfonyl chloride have been investigated for their applications in corrosion inhibition. Specifically, these compounds have shown effectiveness in inhibiting the corrosion of metals in acidic environments. This application is crucial for protecting industrial equipment and infrastructure from degradation due to chemical exposure, highlighting the compound's role in materials science and engineering (Ehsani et al., 2014).
Advanced Material Synthesis
Furthermore, 3-Phenyl-1,2-oxazole-5-sulfonyl chloride is utilized in the synthesis of advanced materials. For example, its derivatives have been incorporated into the fabrication of mesoporous materials, demonstrating enhanced catalytic properties for various chemical reactions. Such applications underscore the compound's importance in the development of novel catalysts and functional materials for industrial and environmental applications (Veisi et al., 2015).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements H302, H314, and H335 suggest that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-phenyl-1,2-oxazole-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3S/c10-15(12,13)9-6-8(11-14-9)7-4-2-1-3-5-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKNGGKOOAPRLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
37543-50-3 |
Source
|
Record name | 3-phenyl-1,2-oxazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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